H-Tyr-tyr-leu-OH
Overview
Description
H-Tyr-Tyr-Leu-OH, also known as tyrosine-tyrosine-leucine (YYL) peptide, is a bioactive peptide that has gained significant attention in the scientific research community due to its potential therapeutic applications. This peptide is composed of three amino acids, namely tyrosine, tyrosine, and leucine, and has been synthesized using various methods.
Scientific research applications
Synthetic Peptide Immunorphin and Its Receptors on T Lymphocytes
- A study explored the binding affinity of a synthetic decapeptide immunorphin (H-SLTCLVKGFY-OH) and its fragments to non-opioid receptors on T lymphocytes, indicating the potential for immune system modulation without engaging opioid pathways. This research suggests that specific peptide sequences, including fragments similar in structure to H-Tyr-Tyr-Leu-OH, can interact with immune cells in a manner distinct from traditional opioid receptors, highlighting their potential for immunotherapeutic applications (Navolotskaya et al., 2001).
Oxidation of Enkephalins and Peptide Stability
- Enkephalins, bioactive pentapeptides with sequences including Tyr and Leu, undergo oxidation when exposed to reactive oxygen and nitrogen species. This study provides insight into the oxidative stability of peptides and the potential modifications they might undergo in biological contexts, relevant for understanding the stability and functional implications of peptides like H-Tyr-Tyr-Leu-OH in stress conditions (Mozziconacci et al., 2012).
Anti-tumor Activity of YSL
- Research on H-Tyr-Ser-Leu-OH (YSL), a peptide structurally related to H-Tyr-Tyr-Leu-OH, showed significant anti-tumor activity in murine models. This study's findings underscore the potential of specific peptide sequences in developing novel anti-cancer therapeutics, suggesting a broader application for similar peptides in oncology (Wang et al., 2003).
Hydroxyl Radical Scavenging
- The hydroxyl radical (•OH) is a highly reactive species in biological systems, capable of causing significant oxidative damage. Studies on peptides and amino acids, including those containing Tyr, indicate potential for •OH scavenging, which could mitigate oxidative stress. This capability suggests peptides like H-Tyr-Tyr-Leu-OH may have applications in developing antioxidant therapies or as part of strategies to counteract oxidative damage in diseases (Gligorovski et al., 2015).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQUVQEVVYDDA-ACRUOGEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026243 | |
Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-tyr-leu-OH | |
CAS RN |
117961-24-7 | |
Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117961-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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